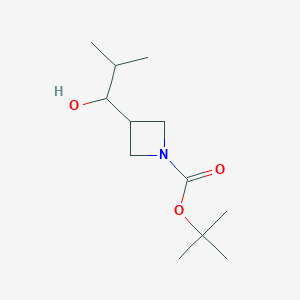
(S)-Didesmethylsibutramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Didesmethylsibutramine is a chemical compound that is a derivative of sibutramine, a well-known appetite suppressant. This compound is characterized by the removal of two methyl groups from the parent molecule, sibutramine. It has been studied for its potential effects on weight loss and its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didesmethylsibutramine typically involves the demethylation of sibutramine. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under controlled conditions to achieve selective demethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Didesmethylsibutramine has been explored in various scientific research fields:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.
Comparación Con Compuestos Similares
Sibutramine: The parent compound from which (S)-Didesmethylsibutramine is derived.
Desmethylsibutramine: A compound with one less methyl group compared to sibutramine.
Nor-sibutramine: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its specific demethylation pattern, which may result in different pharmacological properties compared to its parent compound and other derivatives. Its selective inhibition of neurotransmitter reuptake and potential therapeutic applications make it a compound of interest in scientific research.
Propiedades
Número CAS |
229639-57-0 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1 |
Clave InChI |
WQSACWZKKZPCHN-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8489881.png)





phosphanium chloride](/img/structure/B8489915.png)



